molecular formula C10H17NO4 B12951977 Boc-2,3-DEHYDRO-VAL-OH

Boc-2,3-DEHYDRO-VAL-OH

Cat. No.: B12951977
M. Wt: 215.25 g/mol
InChI Key: JEMSYVNSVNJGNN-UHFFFAOYSA-N
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Description

Boc-2,3-DEHYDRO-VAL-OH, also known as tert-butoxycarbonyl-2,3-dehydrovaline, is an organic compound with the molecular formula C10H17NO4 and a molar mass of 215.25 g/mol . This compound is a derivative of valine, an essential amino acid, and is commonly used in peptide synthesis due to its protective group properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-2,3-DEHYDRO-VAL-OH typically involves the protection of the amino group of valine with a tert-butoxycarbonyl (Boc) group. The process begins with the reaction of valine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile . The reaction conditions are usually mild, with temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and high-yield production. The use of high-purity reagents and solvents is crucial to maintain the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Boc-2,3-DEHYDRO-VAL-OH undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the double bond in the dehydrovaline moiety to a single bond, forming saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amino group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation but generally involve mild to moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include oxo derivatives, saturated valine derivatives, and various substituted valine compounds. These products are often used as intermediates in the synthesis of more complex molecules.

Scientific Research Applications

Boc-2,3-DEHYDRO-VAL-OH has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Boc-2,3-DEHYDRO-VAL-OH involves its role as a protecting group for the amino group in valine. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection in multi-step synthesis. The molecular targets and pathways involved include the formation of carbamate intermediates and subsequent cleavage to release the free amino group .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Boc-2,3-DEHYDRO-VAL-OH include:

Uniqueness

This compound is unique due to the presence of the double bond in the dehydrovaline moiety, which imparts distinct chemical reactivity compared to its saturated counterparts. This unique feature allows for specific applications in peptide synthesis and other organic transformations where the double bond can be selectively manipulated .

Properties

Molecular Formula

C10H17NO4

Molecular Weight

215.25 g/mol

IUPAC Name

3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-enoic acid

InChI

InChI=1S/C10H17NO4/c1-6(2)7(8(12)13)11-9(14)15-10(3,4)5/h1-5H3,(H,11,14)(H,12,13)

InChI Key

JEMSYVNSVNJGNN-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C(=O)O)NC(=O)OC(C)(C)C)C

Origin of Product

United States

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